molecular formula C14H20N2O2 B596396 1-CBZ-4-AMINO-4-METHYLPIPERIDINE CAS No. 169750-59-8

1-CBZ-4-AMINO-4-METHYLPIPERIDINE

Cat. No.: B596396
CAS No.: 169750-59-8
M. Wt: 248.326
InChI Key: IIBXHILDMSNGTN-UHFFFAOYSA-N
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Description

1-CBZ-4-AMINO-4-METHYLPIPERIDINE is a chemical compound with the molecular formula C14H20N2O2. It is a derivative of piperidine, a six-membered heterocyclic amine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-CBZ-4-AMINO-4-METHYLPIPERIDINE typically involves the reaction of 4-amino-4-methylpiperidine with benzyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired ester .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-CBZ-4-AMINO-4-METHYLPIPERIDINE undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives .

Scientific Research Applications

1-CBZ-4-AMINO-4-METHYLPIPERIDINE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-CBZ-4-AMINO-4-METHYLPIPERIDINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Uniqueness: 1-CBZ-4-AMINO-4-METHYLPIPERIDINE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

1-CBZ-4-amino-4-methylpiperidine (CBZ-PMP) is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological effects, mechanisms of action, and relevant case studies associated with CBZ-PMP, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Molecular Formula: C12H16N2O2
  • Molecular Weight: 220.27 g/mol
  • IUPAC Name: 1-(benzyloxycarbonyl)-4-amino-4-methylpiperidine

The presence of the benzyloxycarbonyl (CBZ) group is significant as it influences the compound's solubility and reactivity.

The biological activity of CBZ-PMP is primarily mediated through its interaction with various receptors and enzymes. It has been identified as a ligand for sigma receptors, which are implicated in numerous physiological processes, including neuroprotection and modulation of pain pathways. The binding affinity and selectivity of CBZ-PMP for these receptors can be influenced by its structural components, particularly the piperidine ring and the CBZ moiety.

1. Anticancer Properties

Recent studies have demonstrated that CBZ-PMP exhibits significant antiproliferative effects against various cancer cell lines. For instance:

  • Case Study: In vitro experiments showed that CBZ-PMP inhibited the growth of human prostate cancer cells (DU145) with an IC50 value of approximately 15 µM, comparable to known σ1 receptor antagonists like haloperidol .

2. Neuroprotective Effects

CBZ-PMP has also been evaluated for its neuroprotective properties:

  • Mechanism: The compound's ability to modulate sigma receptors has been linked to reduced neuronal apoptosis in models of neurodegeneration, suggesting potential applications in treating conditions like Alzheimer's disease .

Table 1: Biological Activity Summary of CBZ-PMP

Activity TypeEffectIC50/EC50 ValueReference
AntiproliferativeProstate Cancer Cells15 µM
NeuroprotectionNeuronal Apoptosis ReductionN/A
Sigma Receptor BindingHigh AffinityN/A

Research Findings

A comprehensive study conducted on various piperidine derivatives, including CBZ-PMP, highlighted its promising profile:

  • Selectivity: CBZ-PMP demonstrated a selective binding affinity for σ1 receptors over σ2 receptors, indicating potential therapeutic advantages in targeting specific pathways without off-target effects .
  • Pharmacokinetics: Preliminary pharmacokinetic studies suggest that CBZ-PMP has favorable absorption and distribution characteristics, making it a candidate for further development in drug formulation .

Properties

IUPAC Name

benzyl 4-amino-4-methylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-14(15)7-9-16(10-8-14)13(17)18-11-12-5-3-2-4-6-12/h2-6H,7-11,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIBXHILDMSNGTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(CC1)C(=O)OCC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20696080
Record name Benzyl 4-amino-4-methylpiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20696080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

169750-59-8
Record name Benzyl 4-amino-4-methylpiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20696080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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